molecular formula C10H11Cl2NO3S B14614395 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60263-99-2

2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14614395
CAS No.: 60263-99-2
M. Wt: 296.17 g/mol
InChI Key: XLYZVHJRMKEXNY-UHFFFAOYSA-N
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Description

2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichloromethylcyclopropyl group attached to a methanesulfonyl moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common route starts with the preparation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, which is then converted to its corresponding sulfonyl chloride derivative . This intermediate is then reacted with pyridine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides .

Scientific Research Applications

2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine exerts its effects involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine lies in its combination of the dichloromethylcyclopropyl group with a sulfonyl and pyridine moiety. This structure imparts distinct reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

60263-99-2

Molecular Formula

C10H11Cl2NO3S

Molecular Weight

296.17 g/mol

IUPAC Name

2-[(2,2-dichloro-1-methylcyclopropyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H11Cl2NO3S/c1-9(6-10(9,11)12)7-17(15,16)8-4-2-3-5-13(8)14/h2-5H,6-7H2,1H3

InChI Key

XLYZVHJRMKEXNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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